甲基2-氰-3-(5-(4-磺胺基苯基)呋喃-2-基)丙烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

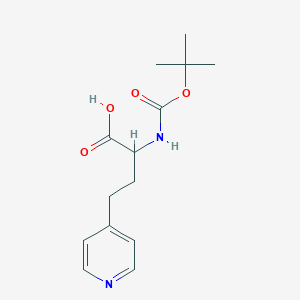

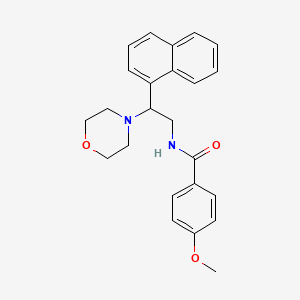

“Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate” is a chemical compound with the molecular formula C15H12N2O5S . It is a solid substance and its storage temperature should be between 2-8°C in a dry, sealed environment .

Molecular Structure Analysis

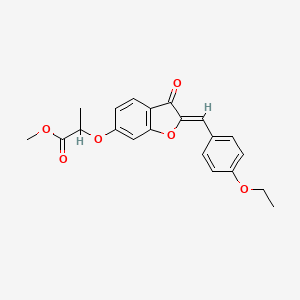

The molecular structure of this compound is represented by the linear formula C15H12N2O5S . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains a sulfamoylphenyl group and a cyanoacrylate group .Physical And Chemical Properties Analysis

“Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate” is a solid substance . Its molecular weight is 332.33 . The compound should be stored in a dry, sealed environment at a temperature between 2-8°C .科学研究应用

Leukemia Treatment

Overview: Survival rates for pediatric patients suffering from mixed lineage leukemia (MLL)-rearranged leukemia remain below 50%, necessitating targeted and less toxic therapies. CCI-006 has emerged as a promising candidate in this context.

Mechanism of Action:- It inhibits mitochondrial respiration, leading to mitochondrial membrane depolarization and apoptosis in a subset of MLL-rearranged leukemia cell lines .

Mitochondrial Protein Modulation

Overview: CCI-006 directly modulates mitochondrial proteins, impacting cellular energy production and homeostasis.

Mechanistic Insights:- This disruption triggers a pro-apoptotic unfolded protein response (UPR) in a subset of MLL-rearranged leukemia cells .

Furan Platform Chemicals

Context: CCI-006 belongs to the furan family of compounds.

Beyond Leukemia:- Researchers could explore its potential as a platform for synthesizing other furan-based molecules .

Drug Development

Preclinical Status:安全和危害

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

作用机制

Target of Action

CCI-006 primarily targets MLL-rearranged leukemia cells . These cells are characterized by a specific genetic rearrangement in the Mixed Lineage Leukemia (MLL) gene, which leads to aggressive forms of leukemia. The compound also targets leukemias that share common leukemogenic pathways with MLL-rearranged leukemia, such as CALM-AF10 translocated leukemias .

Mode of Action

CCI-006 operates by inhibiting mitochondrial respiration . This inhibition results in insurmountable mitochondrial depolarization within a subset of MLL-rearranged leukemia cells . The compound induces a pro-apoptotic unfolded protein response (UPR), leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by CCI-006 is the mitochondrial respiratory pathway. By inhibiting this pathway, the compound disrupts the energy production within the leukemia cells, leading to mitochondrial depolarization . This disruption triggers a pro-apoptotic unfolded protein response, which ultimately leads to apoptosis, or programmed cell death .

Result of Action

The primary result of CCI-006’s action is the induction of apoptosis in a subset of MLL-rearranged leukemia cells . This leads to a reduction in the number of these aggressive leukemia cells, potentially slowing disease progression and improving patient outcomes.

Action Environment

The efficacy and stability of CCI-006 may be influenced by various environmental factors. For instance, the metabolic phenotype of the leukemia cells can impact the compound’s effectiveness . Cells with a more glycolytic metabolic phenotype, characterized by elevated HIF1α expression, were found to be less responsive to CCI-006 . This suggests that the tumor microenvironment and the metabolic state of the cells can influence the action of CCI-006.

属性

IUPAC Name |

methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXAKEBSBMAIOB-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2770608.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxane-4-carboxylic acid](/img/structure/B2770609.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2770610.png)

![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)

![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2770615.png)

![7-(4-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2770617.png)